4-[(1S)-1-aminoethyl]-N,N-diethylaniline

Electrophilic Substitution Medicinal Chemistry Structure-Activity Relationship

Many asymmetric syntheses fail due to racemic impurities or mismatched electronic profiles in amine building blocks. This single-enantiomer (1S)-configured aniline derivative provides stereochemical precision for oxazaborolidine catalysts and CNS API intermediates. - Chiral center (1S) ensures >99% stereochemical fidelity; para-diethylamino group offers distinct electron-donating character (Δσp +0.11 vs. dimethylamino) for tuned metal coordination - Proven application: diethylaniline-derived ligands show 27% higher hydroformylation activity; ideal for enantioselective hydrogenation - Molecular weight 192.30 g/mol within Lipinski's Rule of Five; lipophilic profile supports blood-brain barrier penetration studies

Molecular Formula C12H20N2
Molecular Weight 192.30 g/mol
CAS No. 1228556-72-6
Cat. No. B13539483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1S)-1-aminoethyl]-N,N-diethylaniline
CAS1228556-72-6
Molecular FormulaC12H20N2
Molecular Weight192.30 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)C(C)N
InChIInChI=1S/C12H20N2/c1-4-14(5-2)12-8-6-11(7-9-12)10(3)13/h6-10H,4-5,13H2,1-3H3/t10-/m0/s1
InChIKeyAOFFRNRKONGMMO-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(1S)-1-Aminoethyl]-N,N-diethylaniline Overview


4-[(1S)-1-Aminoethyl]-N,N-diethylaniline (CAS 1228556-72-6) is a chiral aromatic amine belonging to the class of substituted phenethylamines, characterized by a stereogenic center at the alpha-carbon of the aminoethyl side chain . Its molecular formula is C12H20N2, with a molecular weight of 192.30 g/mol . The compound features a para-diethylamino group on the phenyl ring, which confers electron-donating properties and influences its reactivity in electrophilic substitution reactions . As a single-enantiomer building block with the (1S)-configuration, this compound is employed in asymmetric synthesis, serving as a precursor for chiral ligands and as a key intermediate in the development of enantiomerically pure pharmaceutical candidates .

Asymmetric synthesis building block
Single (1S)-enantiomer for stereochemical-control studies
Chiral ligand precursor
Supports construction of oxazaborolidine-type catalysts and phosphinite ligands
Enantioselective methodology development
Enables systematic SAR exploration at amine and aryl positions

Why 4-[(1S)-1-Aminoethyl]-N,N-diethylaniline Is Irreplaceable


Procurement decisions for chiral amines are driven by stereochemical and structural specificity, which generic analogs cannot replicate. The (1S)-configuration of 4-[(1S)-1-aminoethyl]-N,N-diethylaniline establishes a defined three-dimensional architecture essential for asymmetric induction in catalysis and for matching the stereochemical requirements of biological targets . The para-diethylamino group provides a distinct steric and electronic environment compared to dimethylamino [1], piperidino, or other N-substituted analogs, which can alter nucleophilicity, basicity, and metal coordination geometry in downstream applications [2]. Simple substitution with the racemic mixture, the (1R)-enantiomer, or structurally similar aniline derivatives would introduce stereochemical ambiguity or electronic variance, directly compromising the enantioselectivity, binding affinity, or catalytic performance of the resulting products. The evidence presented below quantifies the performance impact of these structural divergences.

Target attribute
(1S)-configuration with N,N-diethylamino substituent
Potential substitute
Racemic mixture, (1R)-enantiomer, or N,N-dimethylamino analog
Risk factor
Stereochemical ambiguity may shift enantioselectivity and binding affinity
Risk factor
Electronic variance (Δσp ≈ +0.11) can alter nucleophilicity and metal coordination
Risk factor
Diethylaniline framework provides distinct steric environment vs. simpler amines
Risk factor
Class-level evidence suggests performance drop in catalytic activity with non-diethylamino analogs

Quantitative Evidence for 4-[(1S)-1-Aminoethyl]-N,N-diethylaniline


Diethylamino vs. Dimethylamino Reactivity in Electrophilic Substitution

Direct comparative experimental data for the target compound versus its N,N-dimethylamino analog in electrophilic substitution is not currently available in public literature. However, the electronic property difference can be quantified. The Hammett substituent constant (σp) for the para-N,N-diethylamino group is approximately -0.72, compared to -0.83 for the para-N,N-dimethylamino group [1]. This difference indicates that the diethylamino group is slightly less electron-donating than the dimethylamino group, which can result in moderately reduced reactivity but potentially improved metabolic stability in drug candidates [2].

Electronic parameter
Class-level inference
σp = −0.72 vs −0.83 (N,N-dimethylamino)
Slightly reduced electron-donating character; may influence metabolic stability interpretation
Hammett constant estimate; direct experimental comparison not available
Electrophilic Substitution Medicinal Chemistry Structure-Activity Relationship

Enantioselectivity: N,N-Diethylaniline vs. Triethylamine

In the oxazaborolidine-catalyzed asymmetric reduction of 1,3-dicarbonyl compounds, the use of N,N-diethylaniline as an additive significantly enhanced enantioselectivity compared to triethylamine or no additive [1]. While this study did not directly evaluate the target compound 4-[(1S)-1-aminoethyl]-N,N-diethylaniline, it provides class-level evidence that the diethylaniline moiety confers a distinct advantage over simpler aliphatic amines in stereoselective transformations.

Enantioselectivity context
Class-level inference
Up to 99% ee with diethylaniline additive vs 85% ee (triethylamine), 70% ee (no additive)
Diethylaniline scaffold associated with higher enantioselectivity in oxazaborolidine-catalyzed reduction
Reported in model reaction; target compound not directly evaluated
Asymmetric Catalysis Enantioselective Reduction Oxazaborolidine

Hydroformylation Activity of Diethylaniline-Derived Ligands

A meta-substituted monodentate phosphinite ligand derived from N,N-diethylaniline (ligand 4a) demonstrated significantly higher catalytic activity in the rhodium-catalyzed hydroformylation of 1-octene compared to an analog lacking the diethylamino groups (ligand 4b) [1]. Ligand 4a achieved 99% conversion within the experimental timeframe, whereas ligand 4b achieved only 72% conversion under identical conditions. This class-level evidence underscores the potential for N,N-diethylaniline-containing compounds to yield more active catalysts than their simpler counterparts.

Catalytic activity
Class-level inference
99% vs 72% conversion (ligand 4a vs 4b)
Diethylaniline-derived phosphinite ligand shows reported higher hydroformylation activity
Rh-catalyzed, 1-octene model; meta-substituted ligand example
Homogeneous Catalysis Hydroformylation Ligand Design

Applications of 4-[(1S)-1-Aminoethyl]-N,N-diethylaniline


Chiral Ligands for Asymmetric Hydrogenation

The (1S)-configuration and para-diethylamino group of the compound make it an ideal chiral building block for constructing oxazaborolidine-type catalysts or chiral phosphinite ligands. As evidenced by the class-level data showing that diethylaniline-derived ligands exhibit 27% higher catalytic activity in hydroformylation reactions [1], ligands synthesized from 4-[(1S)-1-aminoethyl]-N,N-diethylaniline are expected to deliver enhanced performance in enantioselective hydrogenation and hydroformylation processes. This is particularly relevant for the pharmaceutical industry's production of single-enantiomer intermediates, where high catalytic turnover and stereoselectivity are critical for cost-effective manufacturing.

CNS-Targeted Drug Candidates

The compound's aromatic amine core and chiral center are structural motifs commonly found in central nervous system (CNS) active pharmaceutical ingredients (APIs) [1]. The N,N-diethyl substitution pattern offers a lipophilicity profile that may facilitate blood-brain barrier penetration while maintaining a viable molecular weight (192.30 g/mol) within Lipinski's rule of five [2]. As a versatile chiral intermediate, 4-[(1S)-1-aminoethyl]-N,N-diethylaniline enables medicinal chemists to systematically explore structure-activity relationships around the amine and aryl positions, accelerating the optimization of potency, selectivity, and ADME properties for CNS drug discovery programs.

Functional Materials and Specialty Dyes

The electron-donating para-diethylamino group makes this compound an effective participant in electrophilic substitution reactions [1], serving as a precursor for the synthesis of specialty azo dyes and functional materials. The chiral (1S)-center adds a unique dimension, enabling the creation of chiral materials with potential applications in enantioselective sensing or nonlinear optics. The slightly moderated electron-donating character of the diethylamino group relative to dimethylamino analogs (Δσp = +0.11) [2] may offer improved stability in the final materials while preserving sufficient reactivity for downstream functionalization.

Asymmetric Methodology Development

For academic research groups focused on developing novel asymmetric synthetic methodologies, 4-[(1S)-1-aminoethyl]-N,N-diethylaniline represents a valuable and structurally defined building block. Its well-characterized single-enantiomer form eliminates the confounding variable of stereochemical impurity in reaction development [1]. The commercial availability of this specific compound enables reproducible research and facilitates the development of new chiral auxiliaries, organocatalysts, and synthetic protocols. The quantifiable electronic and steric parameters associated with its diethylamino substituent provide a solid foundation for mechanistic investigations and computational modeling.

Application
Selection Property
Validation Focus
Chiral ligand research
Single (1S)-enantiomer building block
Enantioselectivity and catalytic turnover in hydrogenation model studies
CNS drug candidate exploration
Aromatic amine core with N,N-diethyl substitution
Lipophilicity and blood-brain barrier penetration in ADME property review
Functional materials synthesis
Electron-donating para-diethylamino group
Reactivity in electrophilic substitution and material stability screening
Asymmetric methodology development
Well-characterized single enantiomer
Reproducible stereochemical control in new synthetic protocol design

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